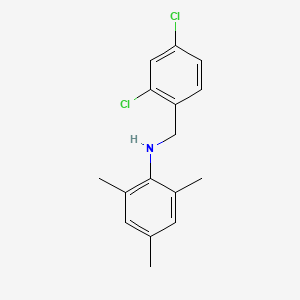

N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline

Description

N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline is a substituted aniline derivative characterized by a 2,4,6-trimethylaniline core functionalized with a 2,4-dichlorobenzyl group. The compound combines electron-donating methyl groups on the aniline ring with electron-withdrawing chlorine atoms on the benzyl substituent, creating unique electronic and steric properties. It is synthesized via nucleophilic substitution or condensation reactions involving 2,4,6-trimethylaniline (mesidine) and 2,4-dichlorobenzyl halides or aldehydes under controlled conditions . Its applications span pharmaceuticals, agrochemicals, and materials science, though its metabolic stability and reactivity are highly influenced by substituent positioning .

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-2,4,6-trimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N/c1-10-6-11(2)16(12(3)7-10)19-9-13-4-5-14(17)8-15(13)18/h4-8,19H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERLIJXUHWADGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NCC2=C(C=C(C=C2)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline typically involves the reaction of 2,4-dichlorobenzyl chloride with 2,4,6-trimethylaniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in electrophilic substitution reactions, where the dichlorobenzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Biochemical Research

N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline is utilized as a biochemical reagent in proteomics research. Its ability to interact with various biomolecules makes it valuable for studying protein interactions and enzyme activities .

Dye Manufacturing

This compound serves as an intermediate in the production of dyes. Specifically, it is used in synthesizing acid dyes that are applied in textiles and histochemistry studies. The dyeing industry benefits from its properties that enhance color fastness and vibrancy .

Environmental Studies

Research has indicated that N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline can be detected among volatile compounds in tobacco smoke. This aspect highlights its relevance in environmental monitoring and toxicology studies .

Case Study 1: Application in Dye Production

A study on the synthesis of acid dyes using N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline demonstrated that the compound effectively enhances dye stability under various conditions. The resulting dyes showed improved performance metrics such as wash fastness and light fastness compared to traditional dyeing agents.

Case Study 2: Toxicological Assessment

Toxicological assessments have been conducted to evaluate the safety profile of N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline. Long-term exposure studies indicated potential carcinogenic effects based on animal models; however, further research is required to establish comprehensive safety guidelines for industrial applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Research | Used as a reagent for studying protein interactions and enzyme activities |

| Dye Manufacturing | Intermediate for producing acid dyes with enhanced properties |

| Environmental Monitoring | Detected in tobacco smoke; relevant for toxicology studies |

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s structural analogs include:

2-Chloro-N-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-amine (heterocyclic derivative)

Key Comparisons:

Metabolic Behavior

- N-(2,4-Dichlorobenzyl)aniline lacks methyl groups, leading to oxidative dealkylation and hydroxylation without amide formation .

Physicochemical Properties

- Boiling Point : The dichlorobenzyl group increases molecular weight and boiling point compared to methyl-substituted analogs. For example, 2,4,6-trimethylaniline (parent amine) boils at 108–110°C (11 mmHg), while dichlorobenzyl derivatives are less volatile .

- Solubility: The dichlorobenzyl group enhances lipophilicity, reducing water solubility compared to non-halogenated analogs .

Biological Activity

N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline is a compound of significant interest due to its potential biological activities. This article reviews its biological effects, including carcinogenicity, mutagenicity, and other toxicological aspects based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C16H17Cl2N

- Molecular Weight : 304.22 g/mol

- CAS Number : 1040688-27-4

The compound features a dichlorobenzyl group attached to a trimethylaniline moiety, which is known for its various biological activities.

Biological Activity Overview

N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline has been studied for its effects on various biological systems. The following sections summarize key findings from research studies.

Carcinogenicity

Research indicates that compounds similar to N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline may exhibit carcinogenic properties. Notable studies include:

-

Animal Studies :

- In a study involving male and female CD rats fed with 2,4,6-trimethylaniline, there was a significant increase in liver tumors (hepatocellular carcinoma and cholangiocarcinoma) and lung adenomas after prolonged exposure .

- A two-year study on male Sprague-Dawley rats showed that exposure led to the development of cholangiocarcinomas .

- Mechanism of Action :

Mutagenicity

The mutagenic potential of N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline has been evaluated through various assays:

- Salmonella Typhimurium Tests : The compound exhibited weak mutagenicity in certain strains of Salmonella .

- Drosophila Melanogaster : Positive results were noted in wing spot tests indicating mutagenic effects .

Toxicological Studies

Toxicological assessments have highlighted several critical effects associated with exposure to this compound:

- Methemoglobinemia : Induction of methemoglobinemia has been documented following exposure to 2,4,6-trimethylaniline derivatives .

- Hematological Effects : Studies have shown alterations in blood parameters indicating potential hematotoxicity .

Case Studies

Several case studies have investigated the biological implications of N-(2,4-Dichlorobenzyl)-2,4,6-trimethylaniline:

- Long-term Exposure Study :

- Genotoxicity Assessment :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.